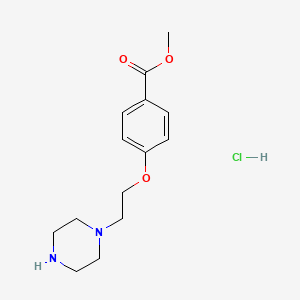
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds involves intramolecular cyclization utilizing reactions such as the Pummerer reaction. For instance, the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines has been achieved through cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, indicating a potential pathway for synthesizing similar complex molecules (Toda et al., 2000).
Molecular Structure Analysis
Structural analysis of tetrahydroquinoline derivatives and their interactions has been performed using molecular modeling and crystal structure analysis. For example, studies on the binding of tetrahydroisoquinolines to enzymes reveal insights into molecular interactions and structure-activity relationships (Grunewald et al., 2006).
Chemical Reactions and Properties
Tetrahydroquinolines undergo various chemical reactions, including Pictet-Spengler condensation, which can lead to new synthesis pathways for related compounds (Silveira et al., 1999). Their reactivity under different conditions highlights the versatility of tetrahydroquinoline compounds in chemical synthesis.
Physical Properties Analysis
Analytical techniques such as high-performance liquid chromatography (HPLC) have been used to analyze tetrahydroisoquinolines, indicating their detectability and quantification in biological samples, which is crucial for understanding their physical properties (Inoue et al., 2008).
Chemical Properties Analysis
Research on tetrahydroquinolines has led to the development of potent inhibitors for various enzymes, demonstrating their significant chemical properties and potential applications in medicinal chemistry (Liu et al., 2015). These studies provide insights into the chemical behavior and interactions of tetrahydroquinoline derivatives.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-22-6-2-3-7-23(22)32-16-24(28)26-19-11-8-17-5-4-14-27(21(17)15-19)33(29,30)20-12-9-18(25)10-13-20/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBNJNPUXTILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)





![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)